

# Tri-o-tolylbismuthine: A Versatile Reagent for Arylation Reactions

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## Compound of Interest

Compound Name: *Tri-o-tolylbismuthine*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

**Tri-o-tolylbismuthine**, an organobismuth compound, has emerged as a valuable and versatile reagent in organic synthesis, particularly in the realm of arylation reactions. Its stability, coupled with its ability to efficiently transfer aryl groups under relatively mild conditions, makes it an attractive alternative to other organometallic reagents.<sup>[1]</sup> These application notes provide a comprehensive overview of the use of **tri-o-tolylbismuthine** in copper-catalyzed N-arylation and O-arylation reactions, complete with detailed experimental protocols and quantitative data to facilitate its adoption in research and development settings.

## Introduction to Tri-o-tolylbismuthine in Arylation Chemistry

Arylation reactions, which involve the formation of a carbon-aryl bond, are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.<sup>[2]</sup> Triaryl bismuth reagents, including **tri-o-tolylbismuthine**, have been successfully employed as arylating agents for a variety of nucleophiles, such as amines, phenols, and amino acids.<sup>[3]</sup> The use of these reagents often occurs under copper catalysis, providing a reliable method for the construction of C-N and C-O bonds.<sup>[1][4]</sup>

The ortho-methyl groups in **tri-o-tolylbismuthine** can influence its reactivity and selectivity compared to other triaryl bismuthines, making the transfer of ortho-substituted aryl groups

feasible, albeit sometimes in slightly reduced yields.<sup>[1]</sup>

## Copper-Catalyzed N-Arylation of Amines and Amine Derivatives

**Tri-o-tolylbismuthine** is an effective reagent for the copper-catalyzed N-arylation of amines and their derivatives. The following data and protocols are based on the successful arylation of an N-BOC protected amino alcohol.

### Quantitative Data for N-Tolylation

The following table summarizes the results for the tolylation of an N-BOC protected amino alcohol using tri(o-tolyl)bismuthine, highlighting the impact of reaction conditions on yield.

Entry	Triarylbi smuthine	Catalyst	Base	Solvent	Temperat ure (°C)	Yield (%)
1	Tri(o- tolyl)bismut hine	Cu(OAc) <sub>2</sub>	N- Methylmor pholine	CH <sub>2</sub> Cl <sub>2</sub>	50	40 <sup>[1]</sup>
2	Tri(p- tolyl)bismut hine	Cu(OAc) <sub>2</sub>	N- Methylmor pholine	CH <sub>2</sub> Cl <sub>2</sub>	50	58 <sup>[1]</sup>
3	Tri(m- tolyl)bismut hine	Cu(OAc) <sub>2</sub>	N- Methylmor pholine	CH <sub>2</sub> Cl <sub>2</sub>	50	58 <sup>[1]</sup>

Note: The yield for the ortho-substituted aryl group transfer is slightly lower than for the meta- and para-substituted counterparts, demonstrating a modest steric effect.<sup>[1]</sup>

## Experimental Protocol: General Procedure for N-Arylation

This protocol is adapted from the copper-catalyzed arylation of an N-BOC protected amino alcohol using triarylbi-smuthines.<sup>[1]</sup>

#### Materials:

- N-BOC protected amino alcohol (1.0 equiv)
- **Tri-o-tolylbismuthine** (0.4 equiv)
- Copper(II) acetate ( $\text{Cu}(\text{OAc})_2$ ) (0.1 equiv)
- N-Methylmorpholine (NMM) (2.0 equiv)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )

#### Procedure:

- To a clean, dry reaction vessel, add the N-BOC protected amino alcohol, **tri-o-tolylbismuthine**, and copper(II) acetate.
- Add dichloromethane as the solvent.
- Add N-methylmorpholine to the reaction mixture.
- Stir the reaction mixture at 50 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with dichloromethane (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

## Copper-Catalyzed O-Arylation of Phenols

While specific examples detailing the use of **tri-o-tolylbismuthine** for the O-arylation of a wide range of phenols are not readily available in the provided search results, a general protocol can be adapted from established copper-catalyzed O-arylation methods using other arylating agents.<sup>[5]</sup> The principles of the reaction are expected to be similar.

## Experimental Protocol: General Procedure for O-Arylation of Phenols

This protocol is a generalized procedure based on copper-catalyzed O-arylation reactions of phenols with aryl halides and can be adapted for use with **tri-o-tolylbismuthine**.<sup>[5]</sup>

Materials:

- Phenol (1.2 equiv)
- **Tri-o-tolylbismuthine** (1.0 equiv)
- Copper(I) iodide (CuI) (5 mol%)
- Picolinic acid (10 mol%)
- Potassium phosphate (K<sub>3</sub>PO<sub>4</sub>) (2.0 equiv)
- Dimethyl sulfoxide (DMSO)

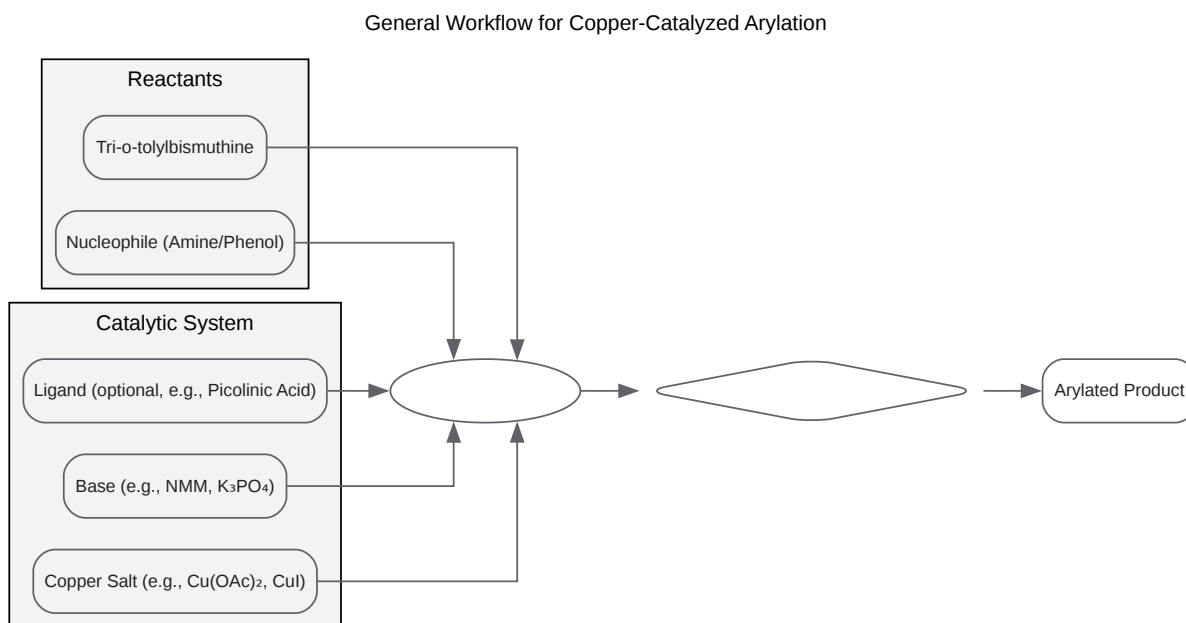
Procedure:

- In an oven-dried screw-cap test tube, combine copper(I) iodide, picolinic acid, the phenol, and potassium phosphate.
- Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle two more times.
- Under a counterflow of the inert gas, add **tri-o-tolylbismuthine** and dimethyl sulfoxide.
- Seal the tube and place it in a preheated oil bath at 80 °C.
- Stir the reaction mixture vigorously for 24 hours.

- After cooling to room temperature, add ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography to yield the diaryl ether.

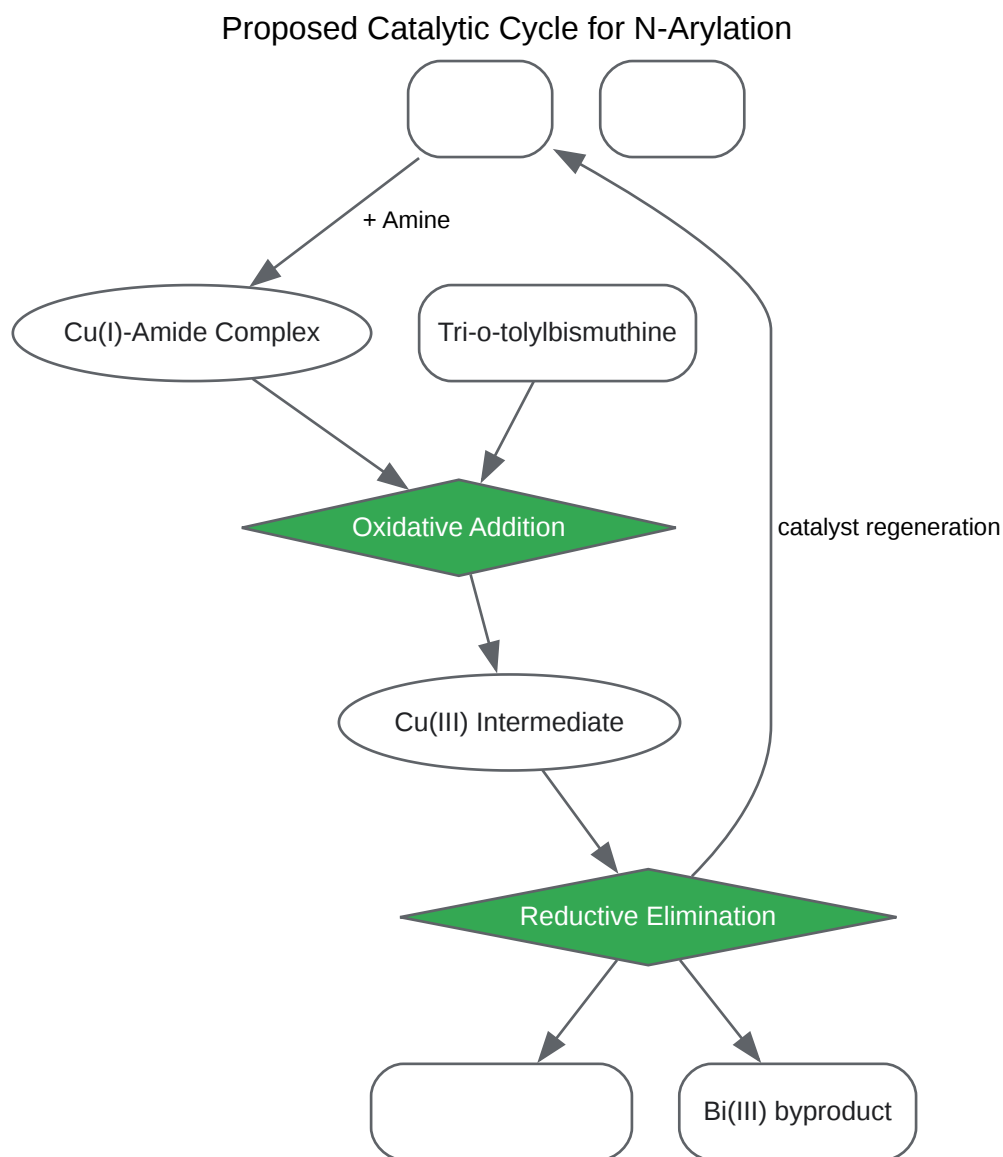
## Visualizing the Arylation Process

To better understand the workflow and the relationships between the components of these arylation reactions, the following diagrams are provided.



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Caption: Workflow for Cu-catalyzed arylation.



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Caption: Proposed N-arylation catalytic cycle.

## Conclusion

**Tri-o-tolylbismuthine** serves as a competent reagent for the copper-catalyzed arylation of amines, with potential applications in the arylation of phenols. The provided protocols offer a starting point for researchers to explore the utility of this reagent in their synthetic endeavors. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal yields. The mild reaction conditions and the stability of the reagent make it a valuable

tool in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

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